molecular formula C15H16O10 B7739507 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid

3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid

Cat. No.: B7739507
M. Wt: 356.28 g/mol
InChI Key: DKSRMIFOBMGLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[331]nonane-1,5-dicarboxylic acid is a complex organic compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two methoxycarbonyl groups and two dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation and esterification to introduce the methoxycarbonyl and dioxo groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can influence various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[33Its bicyclic structure also provides a rigid framework that can be exploited in various chemical and biological contexts .

Properties

IUPAC Name

3,7-bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c1-24-10(18)6-3-14(12(20)21)5-15(8(6)16,13(22)23)4-7(9(14)17)11(19)25-2/h6-7H,3-5H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSRMIFOBMGLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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